molecular formula C7H14O B1265392 Cyclohexyl methyl ether CAS No. 931-56-6

Cyclohexyl methyl ether

Cat. No.: B1265392
CAS No.: 931-56-6
M. Wt: 114.19 g/mol
InChI Key: GHDIHPNJQVDFBL-UHFFFAOYSA-N
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Description

Cyclohexyl methyl ether, also known as this compound, is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a faint, ether-like odor. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl methyl ether can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back into the liquid phase .

Industrial Production Methods: In industrial settings, methoxycyclohexane is often produced through the catalytic hydrogenation of anisole. This process involves the use of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions. The hydrogenation reaction converts anisole to methoxycyclohexane with high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include cyclohexanone, cyclohexanol, and various halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclohexyl methyl ether has several scientific research applications across different fields:

Comparison with Similar Compounds

Cyclohexyl methyl ether can be compared with other similar compounds, such as methylcyclohexane and cyclohexanol:

    Methylcyclohexane: Unlike methoxycyclohexane, methylcyclohexane is a saturated hydrocarbon with the molecular formula C7H14.

    Cyclohexanol: Cyclohexanol is an alcohol with the molecular formula C6H11OH.

This compound is unique in its ability to undergo a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

methoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDIHPNJQVDFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239268
Record name Cyclohexyl methyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-56-6
Record name Cyclohexyl methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxycyclohexane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CYCLOHEXYL METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I340UAT8HB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of methoxycyclohexane?

A1: Methoxycyclohexane is represented by the molecular formula C7H14O and has a molecular weight of 114.19 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize methoxycyclohexane?

A: Researchers frequently utilize Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, to elucidate the structure and conformation of methoxycyclohexane and its derivatives. [, , , , , ] Additionally, mass spectrometry is used to study fragmentation patterns and identify specific ions. [, ]

Q3: Does the conformation of the methoxy group in methoxycyclohexane influence its NMR spectra?

A: Yes, the rotation around the C-OMe bond leads to different rotamer populations, which are reflected in the 13C chemical shifts of both the methoxy carbon and the ring carbons, as well as the 3JC,H coupling constants. [] Studies have shown that steric interactions with substituents at the 2- and 6-positions of the cyclohexane ring can influence these rotamer populations. []

Q4: What is unusual about the ground-state conformation of methoxycyclohexanes with adjacent methyl groups?

A: Molecular mechanics calculations and NMR studies suggest that the conformation of the ring-to-oxygen bond in methoxycyclohexanes with equatorial methyl substituents at both the 2- and 6-positions is eclipsed, as opposed to the more common staggered conformation. [] This unusual conformation is supported by the large three-bond coupling constant observed between the methine proton and the methoxy carbon. []

Q5: What is the significance of metal-acid synergy in the hydrodeoxygenation of anisole?

A: Research has demonstrated that the synergistic interaction between metal sites (e.g., Pt) and acid sites (e.g., Al-SBA-15 support) is crucial for the efficient HDO of anisole, a model compound for lignin-derived bio-oils. [, ] While metal sites facilitate ring hydrogenation, the acidity promotes the crucial demethyoxylation step, leading to the desired cyclohexane product. [, ]

Q6: How has computational chemistry been employed to study methoxycyclohexane and its derivatives?

A: Computational methods, such as density functional theory (DFT) and ab initio calculations, have been instrumental in studying the conformational behavior, electronic properties, and reactivity of methoxycyclohexane derivatives. [, , , ] These methods have helped elucidate the role of non-classical CH···O hydrogen bonds in dictating the conformational preferences. [, , ]

Q7: How does fluorine substitution affect the conformational preference in methoxycyclohexane?

A: Theoretical studies, supported by experimental NMR data, have revealed a counter-intuitive axial preference in selectively fluorinated methoxycyclohexanes. [] When electronegative CF2 groups are introduced at specific positions (C-2, C-4, and C-6) on the ring, the axial hydrogen atoms at C-3 and C-5 become more electropositive. This leads to stabilizing electrostatic interactions between these axial hydrogens and the oxygen atom of the methoxy group, a phenomenon termed the "pseudo-anomeric effect". []

Q8: What information is available on the stability of methoxycyclohexane under various conditions?

A: While specific stability data for methoxycyclohexane are limited in the provided research, the studies highlight its reactivity in specific chemical transformations. For instance, it undergoes methanolysis under acidic or basic conditions, leading to ring-opening reactions. [] Additionally, its susceptibility to oxidation reactions has been investigated, particularly in the context of oxidative cleavage of vicinal diols. []

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